2,2'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)phenol)
Description
The compound 2,2'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)phenol) is a tetradentate Schiff base ligand featuring a chiral (1S,2S)-cyclohexane backbone, two azanylylidene (imine) linkages, and 4-(tert-butyl)phenol substituents. This structure enables metal coordination, making it relevant in catalysis, material science, and bioinorganic chemistry. The tert-butyl groups enhance steric bulk and hydrophobicity, influencing solubility and stability in organic media .
Properties
IUPAC Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32/h11-18,23-24,31-32H,7-10H2,1-6H3/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGACHRSXGBGL-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)phenol), known by its CAS number 1315511-05-7, is a Schiff base derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of cyclohexanediamine derivatives with appropriate aldehydes to form azomethine linkages. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the formation of the desired Schiff base structure.
Biological Activity Overview
The biological activities of Schiff bases are widely studied due to their diverse pharmacological properties. The specific compound has been investigated for several biological activities:
Antimicrobial Activity
Recent studies indicate that this compound shows limited antibacterial activity against standard bacterial strains. For instance, a study reported less than 30% growth inhibition against Staphylococcus aureus, Streptococcus mutans, and Proteus vulgaris when tested at concentrations comparable to standard antibiotics like Ampicillin . This suggests that while the compound may possess some antimicrobial properties, it may not be potent enough for therapeutic applications.
Antioxidant Activity
Schiff bases are often evaluated for their antioxidant potential due to their ability to scavenge free radicals. The presence of phenolic groups in this compound may contribute to its antioxidant activity. While direct studies on this specific compound's antioxidant capacity are scarce, related compounds have demonstrated significant free radical scavenging activity in vitro.
Case Studies and Research Findings
Several key studies provide insight into the biological activity of similar compounds:
- Study on Antimicrobial Activity : A comparative analysis of various Schiff bases showed that modifications in the structure significantly affect their antibacterial efficacy. The study highlighted that while some derivatives exhibited strong antibacterial properties, others, including those structurally related to our compound, did not show significant activity .
- Anticancer Mechanisms : Research focusing on cobalt and nickel complexes derived from similar Schiff bases demonstrated their ability to bind with DNA and inhibit cell proliferation in cancer models. This suggests a potential pathway for further exploration regarding the anticancer efficacy of our target compound .
Data Table: Biological Activities Summary
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Catalysis
The compound's ability to form coordination complexes with transition metals makes it a candidate for use as a ligand in catalysis. Its structural features can enhance the selectivity and efficiency of catalytic processes in organic synthesis .
Biomedical Research
Due to its potential biological activity, this compound has been explored in the context of drug design and development. Its interaction with biological targets could lead to novel therapeutic agents for diseases such as cancer or neurodegenerative disorders . Preliminary studies suggest that compounds with similar structures exhibit antioxidant and anti-inflammatory properties.
Material Science
The incorporation of this compound into polymer matrices could improve the mechanical properties and thermal stability of materials. Its phenolic groups can participate in cross-linking reactions, enhancing the material's performance in applications ranging from coatings to composites .
Chemical Sensors
The unique electronic properties associated with the azanylylidene groups allow this compound to be explored as a component in chemical sensors. These sensors could be designed to detect specific analytes through changes in conductivity or optical properties upon interaction with target molecules .
Case Studies
Several case studies highlight the applications of this compound:
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Case Study 1: Catalytic Activity
In a study investigating the catalytic properties of similar Schiff bases, researchers found that these compounds effectively catalyzed the oxidation of alcohols to aldehydes under mild conditions. This suggests that 2,2'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)phenol) could exhibit similar catalytic behavior . -
Case Study 2: Antioxidant Properties
Research into related phenolic compounds revealed significant antioxidant activity through radical scavenging assays. The presence of tert-butyl groups was noted to enhance this activity, indicating potential health benefits that warrant further investigation for biomedical applications .
Comparison with Similar Compounds
Backbone and Stereochemistry Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Chirality : The target compound and its (1R,2R)-enantiomer () exhibit distinct stereochemical profiles, which may influence asymmetric catalysis or enantioselective binding .
- Backbone Rigidity : Cyclohexane backbones (target compound) confer greater rigidity compared to propane or diphenylethane analogs, affecting ligand geometry and metal coordination .
Substituent Effects on Properties
Table 2: Substituent-Driven Property Comparisons
Key Observations :
- Hydrophobicity: The tert-butyl groups in the target compound improve lipid solubility, making it suitable for applications in non-aqueous media .
- Electron Effects: Fluorophenol derivatives () exhibit stronger electron-withdrawing character, altering redox potentials and metal-binding affinity compared to tert-butyl-substituted analogs .
Anticancer Activity
The Pd(II) complex of 4-fluorophenol-based Schiff base () demonstrated potent anticancer activity (IC50 = 4.1 μg/mL against HCT116 cells), outperforming its ligand. This highlights the role of fluorinated substituents in enhancing bioactivity, likely due to improved membrane permeability . In contrast, the target compound’s tert-butyl groups may prioritize stability over cytotoxicity, though its metal complexes remain unexplored in the provided evidence.
Metal Coordination and Sensing
Schiff bases with diazenyl or methoxybenzo-thiazole substituents () are effective Cd(II) ion sensors, achieving detection limits as low as 1.2 nM. The target compound’s tert-butyl groups could hinder ion accessibility, suggesting tailored substituent selection for specific sensing applications .
Preparation Methods
General Schiff Base Formation
Schiff base ligands are synthesized via acid- or base-catalyzed condensation of primary amines with carbonyl compounds. For the target compound, the reaction involves (1S,2S)-cyclohexane-1,2-diamine and 4-(tert-butyl)salicylaldehyde in a 1:2 molar ratio. The mechanism proceeds through nucleophilic attack of the amine on the aldehyde carbonyl, forming a carbinolamine intermediate, followed by dehydration to yield the imine.
Reaction Equation:
Stereochemical Considerations
The (1S,2S)-cyclohexane-1,2-diamine starting material is critical for achieving the desired stereochemistry. Commercial sources (e.g., Ambeed) provide enantiopure diamines, but asymmetric synthesis or resolution methods may also be employed. Enzymatic reductive amination or chiral auxiliary-mediated reactions are common for obtaining high enantiomeric excess (ee > 99%).
Detailed Synthetic Protocols
Standard Condensation Method
Materials:
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(1S,2S)-Cyclohexane-1,2-diamine (1 eq)
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4-(tert-Butyl)salicylaldehyde (2 eq)
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Anhydrous methanol or ethanol
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Molecular sieves (4 Å)
Procedure:
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Dissolve the diamine (10 mmol) in 50 mL of anhydrous methanol under nitrogen.
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Add 4-(tert-butyl)salicylaldehyde (20 mmol) dropwise with stirring.
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Reflux the mixture at 65°C for 12–24 hours with molecular sieves to absorb water.
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Cool to room temperature, filter, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).
One-Pot Enantioselective Synthesis
A modified one-pot approach adapted from unsymmetrical salen ligand syntheses enhances efficiency:
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Combine the diamine, aldehyde, and a catalytic amount of acetic acid in toluene.
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Heat at 110°C for 5 hours under inert atmosphere.
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Isolate the product via filtration and wash with cold methanol.
Advantages:
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC: >97% purity (C18 column, acetonitrile/water gradient).
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Chiral HPLC: Confirms enantiopurity (Chiralpak IA, hexane/isopropanol).
Comparative Analysis of Methods
Industrial and Catalytic Applications
The compound serves as a precursor for asymmetric catalysis, particularly in epoxidation and oxidation reactions. Its bulky tert-butyl groups enhance steric hindrance, improving enantioselectivity in metal complexes. For example, manganese(III) complexes derived from this ligand achieve >90% ee in styrene epoxidation.
Challenges and Optimization Strategies
Common Issues
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction intermediates be characterized?
The compound is typically synthesized via Schiff base condensation between a cyclohexane-1,2-diamine derivative and 4-(tert-butyl)-2-hydroxybenzaldehyde. Key steps include:
- Precursor purification : Ensure anhydrous conditions to prevent hydrolysis of imine bonds.
- Characterization of intermediates : Use FT-IR to confirm imine bond formation (C=N stretch at ~1600–1640 cm⁻¹) and NMR to verify stereochemical integrity of the (1S,2S)-cyclohexane backbone .
- Yield optimization : Adjust stoichiometry (1:2 for diamine:aldehyde) and reflux in ethanol or methanol under nitrogen .
Q. What analytical techniques are essential for confirming the molecular structure and purity?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and validates the (1S,2S) configuration of the cyclohexane backbone .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. How can steric hindrance from the tert-butyl groups impact synthesis or reactivity?
The bulky tert-butyl groups on the phenolic rings introduce steric constraints that:
- Limit solvent accessibility : Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis .
- Affect metal coordination : Steric shielding reduces binding efficiency with transition metals, requiring chelation-optimized conditions (e.g., elevated temperatures) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for scalability?
Apply Response Surface Methodology (RSM) to model interactions between variables (temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design (CCD) : Identify optimal reflux time (12–24 hr) and solvent ratio (ethanol/water 3:1) for maximal yield .
- ANOVA validation : Ensure model significance (p < 0.05) and adjust factors like nitrogen flow rate to suppress oxidation .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved?
- Dynamic NMR studies : Probe temperature-dependent conformational changes in solution (e.g., cyclohexane ring flipping) .
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311++G(d,p)) with experimental data to validate static vs. dynamic structural models .
Q. What computational approaches predict electronic properties relevant to catalytic or photophysical applications?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For example, the imine linkages and phenolic OH groups enable charge transfer transitions (~350–450 nm) .
- Reaction path search algorithms : Use tools like GRRM17 to explore tautomerization or proton-transfer pathways influenced by the tert-butyl substituents .
Q. How does stereochemical integrity of the cyclohexane diyl core influence supramolecular assembly?
The (1S,2S) configuration directs hydrogen-bonding networks :
- Crystal packing analysis : SC-XRD reveals C–H···O interactions between phenolic OH and adjacent imine groups, forming 3D frameworks .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 15–20% O···H contributions) to explain polymorphism .
Q. What strategies address solubility limitations in polar solvents for spectroscopic studies?
- Derivatization : Introduce sulfonate or phosphate groups to the phenolic rings for aqueous solubility .
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to balance solubility and aggregation prevention .
Q. How can spectroscopic and crystallographic data be integrated to correlate structure with catalytic activity?
Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
